molecular formula C21H23N3 B12475497 1-(Naphthalen-2-ylmethyl)-4-(pyridin-2-ylmethyl)piperazine

1-(Naphthalen-2-ylmethyl)-4-(pyridin-2-ylmethyl)piperazine

Cat. No.: B12475497
M. Wt: 317.4 g/mol
InChI Key: JLESOVZRBCTUGW-UHFFFAOYSA-N
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Description

1-(Naphthalen-2-ylmethyl)-4-(pyridin-2-ylmethyl)piperazine is an organic compound that features a piperazine ring substituted with naphthalen-2-ylmethyl and pyridin-2-ylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Naphthalen-2-ylmethyl)-4-(pyridin-2-ylmethyl)piperazine typically involves the reaction of naphthalen-2-ylmethyl chloride with 4-(pyridin-2-ylmethyl)piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-2-ylmethyl)-4-(pyridin-2-ylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Saturated derivatives with reduced aromaticity.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

1-(Naphthalen-2-ylmethyl)-4-(pyridin-2-ylmethyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Naphthalen-2-ylmethyl)-4-(pyridin-2-ylmethyl)piperazine is not well-defined. it is believed to interact with specific molecular targets, such as receptors or enzymes, through its aromatic and heterocyclic moieties. These interactions can modulate biological pathways and result in various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(Naphthalen-2-ylmethyl)piperazine: Lacks the pyridin-2-ylmethyl group, which may affect its binding affinity and specificity.

    4-(Pyridin-2-ylmethyl)piperazine: Lacks the naphthalen-2-ylmethyl group, which may influence its electronic properties and reactivity.

    1-(Naphthalen-2-ylmethyl)-4-(quinolin-2-ylmethyl)piperazine: Contains a quinoline ring instead of a pyridine ring, which may alter its biological activity and chemical reactivity.

Uniqueness

1-(Naphthalen-2-ylmethyl)-4-(pyridin-2-ylmethyl)piperazine is unique due to the presence of both naphthalene and pyridine moieties, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C21H23N3

Molecular Weight

317.4 g/mol

IUPAC Name

1-(naphthalen-2-ylmethyl)-4-(pyridin-2-ylmethyl)piperazine

InChI

InChI=1S/C21H23N3/c1-2-6-20-15-18(8-9-19(20)5-1)16-23-11-13-24(14-12-23)17-21-7-3-4-10-22-21/h1-10,15H,11-14,16-17H2

InChI Key

JLESOVZRBCTUGW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)CC4=CC=CC=N4

Origin of Product

United States

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